molecular formula C10H16ClNOS B6171249 2-[2-methoxy-4-(methylsulfanyl)phenyl]ethan-1-amine hydrochloride CAS No. 2251713-98-9

2-[2-methoxy-4-(methylsulfanyl)phenyl]ethan-1-amine hydrochloride

Cat. No.: B6171249
CAS No.: 2251713-98-9
M. Wt: 233.8
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Description

2-[2-Methoxy-4-(methylsulfanyl)phenyl]ethan-1-amine hydrochloride is an organic compound characterized by its phenyl ring substituted with methoxy, methylsulfanyl groups, and an ethanamine chain. The hydrochloride salt form increases its solubility in water, making it useful for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Methoxylation: : Starting with a phenyl compound, a methoxy group is introduced via electrophilic aromatic substitution using methanol and an acid catalyst.

  • Amine Introduction: : The ethanamine side chain is attached through a nucleophilic substitution, often using an intermediate such as a bromoethylamine.

  • Formation of Hydrochloride Salt: : The free amine is reacted with hydrochloric acid to yield the hydrochloride salt, enhancing its stability and solubility.

Industrial Production Methods

Industrial synthesis typically scales up these reactions using continuous flow processes and robust catalysts to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are optimized to favor efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound undergoes oxidation at the sulfur atom, forming sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and peracids.

  • Reduction: : Reduction typically targets the nitro or carbonyl groups when present, using agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: : Halogenated derivatives can be synthesized through nucleophilic aromatic substitution, replacing the methoxy or methylsulfanyl groups with halogens.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide, peracids

  • Reducing Agents: : Lithium aluminum hydride, sodium borohydride

  • Solvents: : Dimethyl sulfoxide (DMSO), dichloromethane (DCM)

Major Products

  • Oxidation: : Sulfoxides and sulfones

  • Reduction: : Corresponding alcohols or amines

  • Substitution: : Halogenated phenyl derivatives

Scientific Research Applications

Chemistry

Used as an intermediate in the synthesis of more complex organic molecules, 2-[2-methoxy-4-(methylsulfanyl)phenyl]ethan-1-amine hydrochloride serves as a building block in various organic reactions.

Biology

This compound has applications in the study of enzyme-substrate interactions, particularly those involving sulfur-containing substrates.

Medicine

Research explores its potential in developing therapeutic agents due to its unique structure and reactivity, making it a candidate for drug development targeting specific biochemical pathways.

Industry

Used in the manufacture of specialty chemicals and pharmaceuticals, its diverse reactivity profile allows for the creation of tailored compounds for specific industrial applications.

Mechanism of Action

The mechanism by which 2-[2-methoxy-4-(methylsulfanyl)phenyl]ethan-1-amine hydrochloride exerts its effects involves interaction with biological targets such as enzymes or receptors. Its structure allows it to form specific interactions, either through hydrogen bonding, hydrophobic interactions, or electrostatic interactions with molecular targets, thus modulating biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxyphenylamine hydrochloride: : Lacks the methylsulfanyl group, which reduces its reactivity in certain pathways.

  • 4-Methylthioamphetamine hydrochloride: : Similar methoxy and methylsulfanyl groups but with a different position and additional structural elements affecting its bioactivity.

Uniqueness

The combination of methoxy and methylsulfanyl substituents in 2-[2-methoxy-4-(methylsulfanyl)phenyl]ethan-1-amine hydrochloride makes it unique, providing a distinct reactivity profile and biological activity that is not found in its analogs.

Properties

CAS No.

2251713-98-9

Molecular Formula

C10H16ClNOS

Molecular Weight

233.8

Purity

95

Origin of Product

United States

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